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Introduction
1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), a synthetic

triterpenoid derived from oleanolic acid, has emerged as a potent multi-target agent with

significant therapeutic potential. Its ability to modulate key cellular signaling pathways involved

in inflammation, proliferation, and oxidative stress has made it a subject of intense research in

oncology and inflammatory diseases. This technical guide provides an in-depth analysis of the

structure-activity relationship (SAR) of CDDO-Im, detailing its interactions with molecular

targets, the impact of structural modifications on its biological activity, and comprehensive

experimental protocols for its evaluation.

Core Structure and Mechanism of Action
The pharmacological activity of CDDO-Im is intrinsically linked to its unique chemical structure.

The α,β-unsaturated ketones in the A and C rings of the oleanane scaffold are critical for its

biological effects, acting as Michael acceptors for nucleophilic residues on target proteins.[1]

The imidazole moiety at the C-28 position further enhances its potency and modulates its

target profile compared to its parent compound, CDDO.

CDDO-Im exerts its pleiotropic effects by interacting with multiple signaling proteins, including:
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Keap1: A key sensor of oxidative stress. Covalent modification of cysteine residues on

Keap1 by CDDO-Im disrupts the Keap1-Nrf2 complex, leading to the stabilization and

nuclear translocation of Nrf2.[1]

Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear receptors that regulate gene

expression involved in metabolism and inflammation. CDDO-Im is a ligand for PPARγ.[2]

Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that plays a

crucial role in cell proliferation, survival, and inflammation. CDDO-Im inhibits the

phosphorylation and activation of STAT3.[3]

Quantitative Analysis of Biological Activity
The potency of CDDO-Im and its analogs has been quantified across various cellular and

biochemical assays. The following tables summarize the key activity data.

Table 1: Anti-proliferative Activity of CDDO-Im

Cell Line Cancer Type IC50 (nM) Reference

Human Leukemia

(general)
Leukemia ~10-30 [2]

Human Breast Cancer

(general)
Breast Cancer ~10-30 [2]

iMycEμ-1 B-cell Lymphoma < 500 [4]

iMycEμ-2 Plasmacytoma > 500 [4]

Table 2: Anti-inflammatory Activity of CDDO-Im and Analogs
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Compound Assay IC50 (nM) Reference

CDDO-Im
iNOS expression

(mouse macrophages)
Potent inhibitor [2]

CDDO-Phenyl-Im
NO Production (RAW

264.7)
2.5 ± 0.4 [5]

CDDO-3P-Im
NO Production (RAW

264.7)
1.8 ± 0.3 [5]

CDDO-2P-Im
NO Production (RAW

264.7)
1.5 ± 0.2 [5]

CDDO-4P-Im
NO Production (RAW

264.7)
1.3 ± 0.2 [5]

Structure-Activity Relationship of CDDO-Im Analogs
The development of CDDO-Im analogs has focused on improving its pharmacokinetic

properties, such as stability and bioavailability, while maintaining or enhancing its potent

biological activity.

Modifications at the C-28 Imidazole Ring
Substitution on the imidazole ring has been a key strategy to modulate the activity and stability

of CDDO-Im. The introduction of pyridyl moieties has yielded analogs with significantly

improved plasma stability and tissue distribution.[5][6]

CDDO-Phenyl-Im, CDDO-3P-Im, CDDO-2P-Im, and CDDO-4P-Im: These analogs, with

phenyl or pyridyl substitutions on the imidazole ring, demonstrate equipotent or slightly

enhanced inhibitory effects on nitric oxide (NO) production compared to CDDO-Im.[5]

Importantly, these modifications lead to much higher concentrations in various tissues,

including the liver, lung, pancreas, and kidney, following oral administration in mice,

indicating superior bioavailability.[6]

The synthesis of these analogs from the parent compound CDDO is achieved with high yields,

as summarized below:
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CDDO-Phenyl-Im: 98% yield[5][7]

CDDO-3P-Im: 80% yield[5][7]

CDDO-2P-Im: 95% yield[5][7]

CDDO-4P-Im: 50% yield[5][7]

Signaling Pathways Modulated by CDDO-Im
CDDO-Im's therapeutic effects are a consequence of its ability to modulate multiple

interconnected signaling pathways.

Nrf2/ARE Pathway Activation
CDDO-Im is a potent activator of the Nrf2 antioxidant response pathway. By covalently

modifying Keap1, it prevents the degradation of Nrf2, allowing it to translocate to the nucleus

and activate the transcription of a battery of cytoprotective genes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.researchgate.net/publication/280694743_Novel_Synthetic_Pyridyl_Analogues_of_CDDO-Imidazolide_Are_Useful_New_Tools_in_Cancer_Prevention
https://www.researchgate.net/figure/A-Structures-of-CDDO-Im-1-and-analogues-CDDO-Phenyl-Im-2-CDDO-3P-Im-3-CDDO-2P-Im_fig1_280694743
https://www.researchgate.net/publication/280694743_Novel_Synthetic_Pyridyl_Analogues_of_CDDO-Imidazolide_Are_Useful_New_Tools_in_Cancer_Prevention
https://www.researchgate.net/figure/A-Structures-of-CDDO-Im-1-and-analogues-CDDO-Phenyl-Im-2-CDDO-3P-Im-3-CDDO-2P-Im_fig1_280694743
https://www.researchgate.net/publication/280694743_Novel_Synthetic_Pyridyl_Analogues_of_CDDO-Imidazolide_Are_Useful_New_Tools_in_Cancer_Prevention
https://www.researchgate.net/figure/A-Structures-of-CDDO-Im-1-and-analogues-CDDO-Phenyl-Im-2-CDDO-3P-Im-3-CDDO-2P-Im_fig1_280694743
https://www.researchgate.net/publication/280694743_Novel_Synthetic_Pyridyl_Analogues_of_CDDO-Imidazolide_Are_Useful_New_Tools_in_Cancer_Prevention
https://www.researchgate.net/figure/A-Structures-of-CDDO-Im-1-and-analogues-CDDO-Phenyl-Im-2-CDDO-3P-Im-3-CDDO-2P-Im_fig1_280694743
https://www.benchchem.com/product/b1244704?utm_src=pdf-body
https://www.benchchem.com/product/b1244704?utm_src=pdf-body
https://www.benchchem.com/product/b1244704?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nrf2 Activation Pathway

Cytoplasm

Nucleus

CDDO-Im

Keap1

Inactivates

Nrf2

Binds and
promotes degradation

Cul3-Rbx1
E3 Ligase

Proteasome

Degradation

Nrf2

Translocation

Ubiquitination

Nucleus

ARE
(Antioxidant Response Element)

Cytoprotective Genes
(e.g., HO-1, NQO1)

Activates Transcription

Binds

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


STAT3 Signaling Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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